molecular formula C8H11N3 B14661757 [(Diethylamino)methylidene]propanedinitrile CAS No. 38238-93-6

[(Diethylamino)methylidene]propanedinitrile

Cat. No.: B14661757
CAS No.: 38238-93-6
M. Wt: 149.19 g/mol
InChI Key: MBQAODULAIAABF-UHFFFAOYSA-N
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Description

[(Diethylamino)methylidene]propanedinitrile is an organic compound with the molecular formula C8H12N4. It is a derivative of propanedinitrile, also known as malononitrile, which is a valuable building block in organic synthesis. This compound is characterized by the presence of a diethylamino group attached to a methylene bridge, which is further connected to a propanedinitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Diethylamino)methylidene]propanedinitrile typically involves the reaction of diethylamine with malononitrile in the presence of a suitable catalyst. One common method includes the use of ethanol as a solvent and 4-methylmorpholine as a catalyst. The reaction mixture is refluxed for a couple of hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(Diethylamino)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

    Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form ylidene malononitriles.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.

    Condensation Reactions: Aldehydes, ketones, and bases like sodium ethoxide are typical reagents.

    Cycloaddition Reactions: Azides and other dienophiles are used under mild heating conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted amines.

    Condensation Reactions: Ylidene malononitriles.

    Cycloaddition Reactions: Heterocyclic compounds such as tetrazoles.

Scientific Research Applications

[(Diethylamino)methylidene]propanedinitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(Diethylamino)methylidene]propanedinitrile involves its interaction with various molecular targets. The diethylamino group can act as a nucleophile, participating in reactions that modify biological molecules. The compound’s ability to form conjugated systems allows it to interact with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler analog without the diethylamino group.

    2-[4-(Diethylamino)benzylidene]malononitrile: Contains a benzylidene group instead of a methylene bridge.

    Vinylidene cyanide: Another derivative of malononitrile with different substituents.

Uniqueness

[(Diethylamino)methylidene]propanedinitrile is unique due to the presence of the diethylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents.

Properties

CAS No.

38238-93-6

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-(diethylaminomethylidene)propanedinitrile

InChI

InChI=1S/C8H11N3/c1-3-11(4-2)7-8(5-9)6-10/h7H,3-4H2,1-2H3

InChI Key

MBQAODULAIAABF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=C(C#N)C#N

Origin of Product

United States

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